DCG04

説明

特性

IUPAC Name |

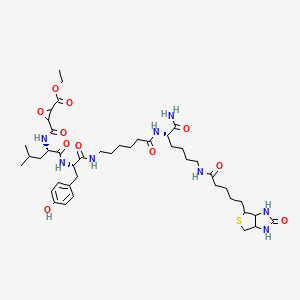

ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31?,32?,35?,36?,37?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVYDVXSWUHAZ-NNBHGYTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1C(O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N8O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744271 | |

| Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

903.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314263-42-8 | |

| Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DCG04

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Unveiling Cysteine Cathepsin Activity

DCG04 is a powerful activity-based probe (ABP) meticulously designed for the specific detection and profiling of active cysteine cathepsins within complex biological samples. It is not a therapeutic drug but a sophisticated research tool that provides a direct readout of enzyme function, a critical parameter often not correlated with protein expression levels alone. This guide delves into the core mechanism of action of this compound, presenting its biochemical properties, experimental applications, and the underlying principles of its utility in research.

Molecular Architecture and Mechanism of Action

This compound is a synthetic molecule engineered with three key functional components: an epoxide "warhead," a peptide recognition scaffold, and a versatile tag, most commonly biotin (B1667282).[1][2] This intricate design underpins its specific and irreversible mechanism of action.

1. The Epoxide Warhead: An Irreversible Trap

The cornerstone of this compound's functionality is its epoxide electrophile. This reactive group is specifically designed to be targeted by the nucleophilic thiol group of the active site cysteine residue present in all active papain-family cysteine proteases. The reaction proceeds via a covalent modification, where the cysteine's sulfur atom attacks one of the carbons of the epoxide ring, leading to the formation of a stable thioether bond.[1][3] This covalent linkage is irreversible, effectively "trapping" the enzyme in a permanent complex with the probe.

2. The Peptide Scaffold: Guiding the Probe

The peptide component of this compound serves as a recognition element, guiding the probe to the active site of cysteine cathepsins. While this compound is considered a broad-spectrum probe for this class of enzymes, the peptide sequence contributes to its affinity and selectivity.

3. The Biotin Tag: Enabling Detection and Isolation

The biotin tag appended to the this compound molecule is a critical feature for its application in research. Biotin has an exceptionally high affinity for streptavidin, a property that is exploited for the detection and purification of this compound-labeled proteins. This allows for various downstream applications, including:

-

Visualization: Labeled proteins can be visualized after separation by SDS-PAGE and blotting with streptavidin conjugated to a reporter enzyme (like horseradish peroxidase) or a fluorophore.

-

Affinity Purification: The strong biotin-streptavidin interaction enables the selective enrichment of labeled cathepsins from complex mixtures for subsequent identification and analysis by mass spectrometry.

Fluorescently tagged versions of this compound, such as Cy5-DCG04, are also widely used, allowing for direct in-gel fluorescence scanning and in vivo imaging.[1]

Data Presentation: Quantitative Insights into this compound-Cathepsin Interactions

While this compound is primarily used as a qualitative and semi-quantitative tool for assessing enzyme activity, the concentrations required for effective labeling provide insights into its potency. The following table summarizes typical experimental concentrations and the range of cathepsins targeted by this compound.

| Parameter | Value | Cathepsins Targeted | Reference |

| Typical In Vitro Labeling Concentration (Cell Lysates) | 0.1 - 5 µM | B, C, H, J, K, L, S, V, X | [1][4][5] |

| Typical In-Cell Labeling Concentration | ~10 µM | B, L, S, Z | [1][4] |

| In Vivo Labeling (Fluorescent Derivatives) | Variable | B, L, S, X | [1] |

Note: The efficiency of labeling can be influenced by factors such as pH, temperature, and the specific activity of the cathepsin in the biological sample.

Experimental Protocols: A Practical Guide to Using this compound

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Labeling of Cysteine Cathepsins in Cell Lysates

This protocol is designed to profile the activity of cysteine cathepsins in a cell or tissue extract.

Materials:

-

Cells or tissue of interest

-

Lysis Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, 0.5% Triton X-100, pH 5.5)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

SDS-PAGE loading buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Labeling Reaction:

-

Dilute the protein lysate to a final concentration of 1-2 mg/mL in Lysis Buffer.

-

Add this compound to a final concentration of 1-5 µM.

-

For competition experiments, pre-incubate the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64) for 30 minutes before adding this compound.

-

Incubate the reaction at 37°C for 1 hour.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a streptavidin-HRP conjugate.

-

Detect the labeled cathepsins using a chemiluminescent substrate and an appropriate imaging system.

-

Protocol 2: In-Cell Labeling of Active Cysteine Cathepsins

This protocol allows for the assessment of cathepsin activity within intact, living cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound or a cell-permeable fluorescent derivative (e.g., Cy5-DCG04)

-

Lysis Buffer

-

SDS-PAGE equipment and reagents

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Add this compound or its fluorescent derivative directly to the cell culture medium to a final concentration of approximately 10 µM.

-

For competition experiments, pre-treat cells with a cell-permeable inhibitor for 1 hour before adding the probe.

-

Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

-

-

Cell Lysis and Analysis:

-

Wash the cells with ice-cold PBS to remove excess probe.

-

Lyse the cells as described in Protocol 1.

-

Analyze the labeled proteins by SDS-PAGE followed by streptavidin blotting (for biotinylated this compound) or direct in-gel fluorescence scanning (for fluorescent derivatives).

-

Protocol 3: In-Gel Fluorescence Scanning of Labeled Proteins

This protocol is for the direct visualization of fluorescently-tagged this compound-labeled proteins in an SDS-PAGE gel.

Materials:

-

Lysate from cells labeled with a fluorescent this compound derivative

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Sample Preparation and Electrophoresis:

-

Prepare and run the SDS-PAGE gel as described in the previous protocols.

-

-

Fluorescence Scanning:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Wash the gel briefly in deionized water.

-

Place the gel on the imaging surface of a fluorescence gel scanner.

-

Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Cy5: ~633 nm excitation, ~670 nm emission).

-

The resulting image will show fluorescent bands corresponding to the active cathepsins labeled by the probe.

-

Mandatory Visualizations

Signaling and Workflow Diagrams

References

- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

An In-depth Technical Guide to DCG-04: Structure, Chemical Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DCG-04, a widely used activity-based probe for the study of papain-family cysteine proteases. It details the probe's structure, chemical properties, and mechanism of action, along with detailed protocols for its application in experimental settings.

Core Concepts: Structure and Chemical Properties

DCG-04 is a biotinylated, epoxide-containing small molecule designed to irreversibly bind to the active site of papain-like cysteine proteases, also known as cathepsins. Its structure is tripartite, consisting of a biotin (B1667282) affinity tag for detection and purification, a peptide scaffold that provides specificity, and an epoxide electrophilic "warhead" that covalently modifies the active site cysteine of the target enzyme.

Physicochemical and Structural Data

The following table summarizes the key chemical and physical properties of DCG-04.

| Property | Value |

| Chemical Formula | C₄₃H₆₆N₈O₁₁S |

| Exact Mass | 902.4572 |

| Molecular Weight | 903.11 |

| Elemental Analysis | C: 57.19%, H: 7.37%, N: 12.41%, O: 19.49%, S: 3.55% |

| Synonyms | DCG-04, CD-892 |

| Target Class | Papain-family cysteine proteases (Cathepsins B, C, H, J, K, L, S, V, X) |

| Functional Groups | Biotin, Epoxide, Peptide (Leu-Tyr) |

Mechanism of Action

DCG-04 functions as a mechanism-based irreversible inhibitor. The peptide portion of the probe directs it to the active site of papain-like cysteine proteases. Once in the active site, the catalytic cysteine residue of the protease attacks the epoxide ring of DCG-04. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly inactivating the enzyme. The biotin tag then allows for the detection and isolation of the labeled proteases.

The Sentinel Probe: A Technical Guide to the Target Enzymes of DCG04

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activity-based probe DCG04, its target enzymes, and its application in biological research. We will delve into the specifics of its mechanism, the quantitative data available for its enzyme interactions, detailed experimental protocols for its use, and the signaling pathways in which its target enzymes are involved.

Introduction to this compound: An Irreversible Covalent Probe

This compound is a potent, broad-spectrum, activity-based probe (ABP) designed to target the papain family of cysteine proteases, also known as cysteine cathepsins.[1][2] Its design is based on the natural product E-64, a well-characterized irreversible inhibitor of these enzymes.[3] The structure of this compound features three key components:

-

An Epoxide "Warhead": This electrophilic group covalently and irreversibly binds to the nucleophilic cysteine residue in the active site of the target protease.[2][4] This mechanism-based inactivation ensures that only catalytically active enzymes are labeled.[3]

-

A Peptide Recognition Moiety: A short peptide sequence that directs the probe to the active site of cysteine cathepsins.

-

A Biotin Tag: This affinity handle allows for the detection, visualization, and enrichment of the probe-labeled enzymes using streptavidin-based techniques.[5][6]

Due to its broad-spectrum nature, this compound has become an invaluable tool for activity-based protein profiling (ABPP), enabling the simultaneous assessment of the activity of multiple cysteine cathepsins in complex biological samples such as cell lysates and tissues.[1][4]

Target Enzymes of this compound

This compound is known to target a wide range of cysteine cathepsins. The following table summarizes the known enzymatic targets of this probe. While precise, directly comparable quantitative data such as IC50 or Ki values for this compound across all its targets is not extensively documented in a single source, the probe is widely utilized to profile the activity of these enzymes.

| Target Enzyme | Family/Clan | Cellular Localization | Key Functions |

| Cathepsin B | C1A (Papain) | Lysosomes, also secreted | Protein turnover, pro-enzyme activation, extracellular matrix degradation, apoptosis.[3] |

| Cathepsin C (DPPI) | C1A (Papain) | Lysosomes | Activation of serine proteases in immune cells.[4] |

| Cathepsin H | C1A (Papain) | Lysosomes | Aminopeptidase activity, protein turnover.[4] |

| Cathepsin J | C1A (Papain) | Lysosomes | Limited information available.[4] |

| Cathepsin K | C1A (Papain) | Lysosomes (predominantly in osteoclasts) | Bone resorption, collagen degradation.[4] |

| Cathepsin L | C1A (Papain) | Lysosomes, also secreted | Protein turnover, antigen processing, pro-hormone processing.[4][5] |

| Cathepsin S | C1A (Papain) | Late endosomes/lysosomes of antigen-presenting cells | MHC class II antigen presentation, extracellular matrix degradation.[4][7][8] |

| Cathepsin V | C1A (Papain) | Thymic epithelial cells | MHC class II antigen presentation.[4] |

| Cathepsin X (or Z/P) | C1A (Papain) | Lysosomes | Carboxypeptidase activity, cell adhesion, immune response.[4] |

Experimental Protocols

The utilization of this compound in research typically involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol outlines the general steps for labeling active cysteine cathepsins in a cell lysate using this compound.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)

-

This compound stock solution (e.g., 100 µM in DMSO)

-

SDS-PAGE loading buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Labeling Reaction:

-

In a microcentrifuge tube, combine 50 µg of protein lysate with the desired final concentration of this compound (typically 1-5 µM).

-

As a negative control, pre-incubate a parallel sample with a broad-spectrum cysteine protease inhibitor like E-64 (50 µM) for 30 minutes before adding this compound.

-

Incubate the reactions at 37°C for 1 hour.

-

-

Sample Preparation for SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Detect the biotinylated proteins using a chemiluminescent substrate and an appropriate imaging system.

-

Pull-down of this compound-labeled Enzymes for Mass Spectrometry

This protocol describes the enrichment of this compound-labeled proteins for identification by mass spectrometry.

Materials:

-

This compound-labeled cell lysate (from the ABPP protocol)

-

Streptavidin-agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE loading buffer or a buffer compatible with mass spectrometry)

Procedure:

-

Incubation with Streptavidin Beads:

-

Add streptavidin beads to the this compound-labeled lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the biotinylated proteins to the beads.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Remove the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer. For identification by mass spectrometry, an on-bead digestion protocol is often preferred.

-

In-Gel Digestion for Mass Spectrometry

This protocol details the preparation of enriched proteins for mass spectrometry analysis directly from an SDS-PAGE gel.

Materials:

-

Coomassie-stained SDS-PAGE gel containing the enriched protein bands

-

Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium (B1175870) bicarbonate)

-

Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)

-

Trypsin solution (sequencing grade)

-

Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

-

Excision and Destaining:

-

Excise the protein band(s) of interest from the Coomassie-stained gel.

-

Cut the gel pieces into small cubes (approximately 1x1 mm).

-

Destain the gel pieces by washing them with destaining solution until the gel is clear.

-

-

Reduction and Alkylation:

-

Reduce the disulfide bonds by incubating the gel pieces in the reduction solution at 56°C for 1 hour.

-

Alkylate the free cysteine residues by incubating the gel pieces in the alkylation solution in the dark at room temperature for 45 minutes.

-

-

Washing and Dehydration:

-

Wash the gel pieces with ammonium bicarbonate solution.

-

Dehydrate the gel pieces with acetonitrile.

-

Dry the gel pieces completely in a vacuum centrifuge.

-

-

Trypsin Digestion:

-

Rehydrate the dried gel pieces in trypsin solution on ice.

-

Add enough ammonium bicarbonate buffer to cover the gel pieces and incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces by sequential incubation with extraction buffer.

-

Pool the extracts and dry them down in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis: Resuspend the dried peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid) and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Signaling Pathways and Experimental Workflows

The cysteine cathepsins targeted by this compound are implicated in a variety of crucial signaling pathways. Understanding these pathways provides context for the functional consequences of cathepsin activity.

MHC Class II Antigen Presentation Pathway

Cathepsin S and Cathepsin L play critical roles in the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells (APCs).[7][8] This pathway is fundamental for the activation of CD4+ T helper cells and the initiation of adaptive immune responses.

TGF-β Signaling Pathway

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that regulates numerous cellular processes. Cathepsins can contribute to the activation of latent TGF-β from the extracellular matrix, thereby influencing downstream signaling.[9][10]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory and immune responses. Cathepsin B has been implicated in the activation of the NF-κB pathway through the degradation of its inhibitor, IκB.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antigen Processing and Presentation | British Society for Immunology [immunology.org]

- 9. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DCG-04: A Probe for Cysteine Cathepsin Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DCG-04, an activity-based probe for the papain family of cysteine cathepsins. It details the probe's mechanism of action, applications, and includes detailed experimental protocols and data for its use in research and drug development.

Introduction to DCG-04

DCG-04 is a potent, irreversible, and biotinylated activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins.[1] Based on the natural product E-64, a well-characterized inhibitor of this enzyme class, DCG-04 features an epoxide electrophile that specifically reacts with the catalytic cysteine residue within the enzyme's active site.[2] This reaction is mechanism-based, meaning the probe is processed by the target enzyme, leading to its own covalent and irreversible attachment.[1]

The key feature of DCG-04 is that it only labels catalytically active enzymes, providing a direct readout of functional protease activity rather than just protein abundance.[3] The incorporated biotin (B1667282) tag allows for the detection and affinity purification of labeled cathepsins using streptavidin-based methods.[1] While highly effective for in vitro applications such as profiling cysteine cathepsin activity in cell and tissue lysates, its utility for in vivo studies in whole organisms is limited due to poor cell permeability. For such applications, fluorescently-tagged derivatives of DCG-04 are commonly employed.

Table 1: Chemical and Physical Properties of DCG-04

| Property | Value |

| Chemical Formula | C₄₃H₆₆N₈O₁₁S |

| Molecular Weight | 903.10 g/mol |

| CAS Number | 314263-42-8 |

| Appearance | Solid |

| Purity | >98% |

Source: MedchemExpress.com[4]

Mechanism of Action

The utility of DCG-04 as a probe lies in its specific and covalent interaction with the active site of cysteine cathepsins. This process can be broken down into the following steps:

-

Active Site Recognition: The peptide backbone of DCG-04 is recognized by the active site of a cysteine cathepsin.

-

Nucleophilic Attack: The catalytic cysteine residue in the active site performs a nucleophilic attack on the epoxide ring of DCG-04.

-

Covalent Bond Formation: This attack results in the opening of the epoxide ring and the formation of a stable, irreversible thioether bond between the probe and the enzyme.

-

Inactivation: The covalent modification of the active site cysteine renders the enzyme inactive.

This mechanism ensures that only proteolytically active cathepsins are labeled by DCG-04.

Caption: Mechanism of DCG-04 covalent modification of active cysteine cathepsins.

Quantitative Data

While DCG-04 is established as a broad-spectrum inhibitor of papain-like cysteine cathepsins, specific IC50 values are not extensively reported in the literature, as it is primarily used as a labeling and profiling tool rather than a therapeutic inhibitor. Its high potency and irreversible nature mean that it effectively inhibits the enzymes it labels. Competition assays with other inhibitors are commonly used to determine the relative affinities and specificities of those compounds.

Table 2: Cathepsins Targeted by DCG-04

| Cathepsin | Labeled by DCG-04 |

| Cathepsin B | Yes |

| Cathepsin C | Yes |

| Cathepsin H | Yes |

| Cathepsin K | Yes |

| Cathepsin L | Yes |

| Cathepsin S | Yes |

| Cathepsin V | Yes |

| Cathepsin X (Z/P) | Yes |

Source: Paulick MG, et al. (2011)

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DCG-04.

Activity-Based Protein Profiling (ABPP) of Cysteine Cathepsins in Cell Lysates

This protocol outlines the general steps for labeling active cysteine cathepsins in a complex protein mixture, followed by visualization.

Materials:

-

Cells or tissue of interest

-

Lysis Buffer: 50 mM sodium acetate, pH 5.5, 5 mM MgCl₂, 0.5% NP-40, 1 mM DTT (add fresh)

-

DCG-04 stock solution (e.g., 100 μM in DMSO)

-

Protein concentration assay reagent (e.g., Bradford or BCA)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Fluorescent scanner or Western blotting equipment

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation:

-

Harvest cells or homogenize tissue.

-

Resuspend in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (lysate) and determine the protein concentration.

-

-

DCG-04 Labeling:

-

In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

-

Add DCG-04 to a final concentration of 1-5 μM.

-

For negative controls, pre-incubate a separate aliquot of the lysate with a broad-spectrum cysteine protease inhibitor (e.g., 50 μM E-64) for 30 minutes at 37°C before adding DCG-04.

-

Incubate the labeling reaction for 1 hour at 37°C.

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding 4x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

Analysis:

-

In-gel Fluorescence Scanning (for fluorescent DCG-04 derivatives):

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the gel using a fluorescent scanner with the appropriate excitation and emission wavelengths for the fluorophore used.[5]

-

-

Streptavidin Blotting (for biotinylated DCG-04):

-

Separate the labeled proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.[6]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate and visualize the signal using a CCD camera-based imager.

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]

Unlocking Protease Activity: A Technical Guide to Activity-Based Protein Profiling with DCG-04

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of activity-based protein profiling (ABPP) utilizing the well-established chemical probe, DCG-04. Here, we delve into the core principles of ABPP, the mechanism of DCG-04, detailed experimental protocols, and data analysis workflows. This guide is designed to equip researchers with the foundational knowledge and practical steps necessary to effectively employ DCG-04 for the identification and quantification of active cysteine proteases, particularly cathepsins, in complex biological samples. Such insights are pivotal for advancing our understanding of physiological processes and for the discovery and development of novel therapeutics.

Core Concepts of Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within a complex proteome.[1] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, offering a more accurate reflection of an enzyme's physiological role.[2]

The core components of an activity-based probe (ABP) are:

-

A Reactive Group (Warhead): This element is designed to covalently bind to a catalytically active amino acid residue in the enzyme's active site.[1]

-

A Linker: This component connects the reactive group to the reporter tag and can be designed to influence the probe's specificity and physicochemical properties.[2]

-

A Reporter Tag: This moiety, typically a biotin (B1667282) or a fluorophore, enables the detection, enrichment, and identification of probe-labeled enzymes.[1]

By targeting the active form of an enzyme, ABPP can distinguish between active and inactive enzyme populations, such as zymogens or inhibitor-bound enzymes. This makes it an invaluable tool for functional enzyme discovery, inhibitor screening, and target validation in drug development.

DCG-04: A Versatile Probe for Cysteine Proteases

DCG-04 is a widely used activity-based probe specifically designed to target the papain-like family of cysteine proteases, which includes many of the cathepsins.[3] It is a biotinylated derivative of the natural product E-64, a well-characterized irreversible inhibitor of these enzymes.[4]

Structure and Mechanism of Action:

DCG-04 possesses an epoxide electrophile as its "warhead".[5] This epoxide ring is susceptible to nucleophilic attack by the catalytic cysteine residue within the active site of a target protease. This reaction results in the formation of a stable, irreversible covalent bond, effectively "tagging" the active enzyme. The attached biotin reporter tag then allows for the subsequent detection and affinity purification of the labeled proteases.[4]

Mechanism of DCG-04 Labeling

Experimental Protocols

This section provides detailed methodologies for performing ABPP experiments with DCG-04, from sample preparation to analysis.

Gel-Based ABPP Workflow

This workflow is suitable for visualizing the activity profile of cysteine proteases and assessing changes in activity under different conditions.

3.1.1. Preparation of Cell Lysates

-

Harvest cultured cells and wash twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail without cysteine protease inhibitors).

-

Incubate the mixture on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

3.1.2. DCG-04 Labeling

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in an appropriate reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).

-

Add DCG-04 to a final concentration of 1-10 µM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

3.1.3. SDS-PAGE and Western Blotting

-

Separate the labeled proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the biotinylated proteins using a chemiluminescent substrate and image the blot.

Gel-Based DCG-04 ABPP Workflow

Gel-Free ABPP Workflow for Mass Spectrometry-Based Identification

This workflow is employed for the identification and quantification of DCG-04-labeled proteases using mass spectrometry.

3.2.1. Sample Preparation and DCG-04 Labeling

Follow the steps outlined in sections 3.1.1 and 3.1.2.

3.2.2. Enrichment of Biotinylated Proteins

-

Following DCG-04 labeling, precipitate the proteins using cold acetone.

-

Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

-

Dilute the sample with PBS to reduce the SDS concentration to approximately 0.2%.

-

Add streptavidin-agarose beads and incubate with rotation for 1-2 hours at room temperature to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with 0.5% SDS, followed by PBS, and then water).

3.2.3. On-Bead Digestion

-

Resuspend the streptavidin beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteines by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

-

Collect the supernatant containing the tryptic peptides.

3.2.4. LC-MS/MS Analysis

-

Acidify the peptide solution with formic acid.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

Gel-Free DCG-04 ABPP Workflow

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes data from a study demonstrating the enrichment of a DCG-04 labeled 27-kDa component during a purification process. This illustrates how ABPP can be used to track enzyme activity through purification steps.

| Purification Step | Protein Content (µg) | Relative Proteolytic Activity | Enrichment of DCG-04 Labeled 27-kDa Component |

| Lysed Chromaffin Granules | 170 | 1 | Baseline |

| Soluble CG Extract | 110 | 1 | No significant change |

| S200 Gel Filtration | 2.5 | 26 | Enriched |

| Chromatofocusing | 1.0 | 90 | Highly Enriched |

Another application of quantitative ABPP is the determination of inhibitor potency (IC50 values). The table below shows representative IC50 values for various inhibitors against different cathepsins, which can be determined using a competitive ABPP format. In this format, a fixed concentration of DCG-04 competes with varying concentrations of an inhibitor for binding to the active site of the target enzyme.

| Inhibitor | Target Cathepsin | IC50 (nM) |

| CA-074 | Cathepsin B | 1.5 |

| E-64 | Cathepsin B | 19 |

| E-64 | Cathepsin L | 1.4 |

| Leupeptin | Cathepsin B | 4000 |

Note: The IC50 values presented are illustrative and can vary depending on the specific assay conditions.

Mass Spectrometry Data Analysis

The analysis of data from gel-free ABPP experiments involves several key steps:

-

Peptide and Protein Identification: The raw MS/MS data is searched against a protein sequence database (e.g., UniProt) using software such as MaxQuant or Proteome Discoverer.[6][7] This process identifies the peptides and, by inference, the proteins that were present in the sample.

-

Label-Free Quantification (LFQ): For quantitative comparisons between samples, label-free quantification algorithms (e.g., MaxLFQ in MaxQuant) are used to determine the relative abundance of each identified protein based on the signal intensity of its corresponding peptides.[8]

-

Statistical Analysis: Statistical software packages like Perseus are then used for the downstream analysis of the quantitative data.[9][10] This typically involves data normalization, filtering, imputation of missing values, and statistical tests (e.g., t-tests, ANOVA) to identify proteins that are significantly differentially abundant between experimental groups.[8]

Mass Spectrometry Data Analysis Pipeline

Signaling Pathways Involving Cysteine Proteases

DCG-04-based ABPP is instrumental in elucidating the roles of cysteine proteases in various signaling pathways, particularly in diseases like cancer.

Cathepsin B in Cancer Progression

Cathepsin B is frequently overexpressed in various cancers and contributes to tumor progression through the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis.[11] It can also activate other proteases, such as urokinase-type plasminogen activator (uPA), initiating a proteolytic cascade that further promotes cancer cell invasion.[11]

Role of Cathepsin B in Cancer Invasion

Cathepsins and TGF-β Signaling

The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[12] Cathepsins can modulate TGF-β signaling. For instance, TGF-β can regulate the expression of certain cathepsins, and in turn, cathepsins can influence the bioavailability of TGF-β by cleaving it from the latent TGF-β binding protein (LTBP), thereby activating it.[13][14] This creates a feedback loop that can contribute to a pro-tumorigenic microenvironment.

Cathepsin-Mediated Activation of TGF-β

Conclusion

DCG-04 remains a cornerstone probe in the field of activity-based protein profiling for the study of cysteine proteases. Its utility in both gel-based and gel-free formats provides researchers with a versatile tool to investigate the activity of these important enzymes in health and disease. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of DCG-04-based ABPP in the laboratory. By combining this powerful chemical probe with modern proteomic and data analysis techniques, researchers can continue to unravel the complex roles of cysteine proteases in biological systems and accelerate the development of targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chapter 8 Quantitative proteomics data analysis | Omics Data Analysis [uclouvain-cbio.github.io]

- 5. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ProVision: a web-based platform for rapid analysis of proteomics data processed by MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Introduction to Perseus | Proteomics bioinformatics [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. mdpi.com [mdpi.com]

- 13. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

The Application of DCG-04 for Elucidating Lysosomal Protease Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, and broad-spectrum activity-based probe (ABP) that specifically targets the papain-like family of cysteine cathepsins.[1][2] As a biotinylated derivative of the general cysteine protease inhibitor E-64, DCG-04 covalently modifies the active site cysteine of these enzymes, allowing for their detection, quantification, and identification in complex biological samples such as cell and tissue lysates.[1][3][4] This technical guide provides an in-depth overview of the core principles and applications of DCG-04 in studying lysosomal protease function, complete with detailed experimental protocols and data presentation to aid researchers in its effective utilization.

Core Principles of DCG-04 Function

DCG-04 is composed of three key functional moieties: an epoxide electrophilic "warhead" that irreversibly binds to the active site cysteine of cathepsins, a peptide recognition element, and a biotin (B1667282) tag for detection and affinity purification.[5] The probe's mechanism of action relies on the catalytic activity of the target protease, ensuring that only active enzymes are labeled.[4] This activity-dependent labeling is a key advantage over methods that only measure protein abundance, providing a more accurate representation of the functional state of lysosomal proteases.

Selectivity Profile of DCG-04

| Target Cathepsins | Labeled by DCG-04 |

| Cathepsin B | Yes[1] |

| Cathepsin C | Yes[1] |

| Cathepsin H | Yes[1] |

| Cathepsin K | Yes |

| Cathepsin L | Yes[1] |

| Cathepsin S | Yes[1] |

| Cathepsin V | Yes |

| Cathepsin X (Z) | Yes[1] |

Table 1: Selectivity Profile of DCG-04 against Papain-like Cysteine Cathepsins. This table summarizes the known cathepsin targets of DCG-04 based on published literature.

Key Experimental Applications and Protocols

DCG-04 is a versatile tool for a variety of applications aimed at understanding the role of lysosomal proteases in health and disease. Below are detailed protocols for some of the most common experimental workflows.

In Vitro Labeling of Lysosomal Proteases in Cell Lysates

This protocol describes the labeling of active cysteine cathepsins in cell lysates for subsequent analysis by SDS-PAGE and western blotting.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA)

-

DCG-04 (resuspended in DMSO)

-

4x SDS-PAGE loading buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

Labeling Reaction: In a microcentrifuge tube, dilute 20-50 µg of protein lysate with lysis buffer to a final volume of 50 µL. Add DCG-04 to a final concentration of 1-10 µM.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Quenching and Denaturation: Stop the reaction by adding 16.7 µL of 4x SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Block the membrane and probe with a streptavidin-HRP conjugate. Visualize the biotinylated (DCG-04 labeled) proteins using a chemiluminescent substrate.

In-Gel Fluorescence Scanning of Labeled Proteases

For a more direct and quantitative analysis, a fluorescently tagged version of DCG-04 can be used, or the biotinylated proteins can be detected with a fluorescent streptavidin conjugate.

Materials:

-

Fluorescently tagged DCG-04 or biotinylated DCG-04 and fluorescent streptavidin conjugate

-

Labeled protein lysate (from Protocol 1)

-

Fluorescence gel scanner

Protocol:

-

SDS-PAGE: Run the DCG-04 labeled protein lysate on a polyacrylamide gel.

-

In-Gel Fluorescence (Fluorescent DCG-04): If a fluorescent DCG-04 was used, the gel can be directly imaged on a fluorescence scanner at the appropriate excitation and emission wavelengths.

-

In-Gel Fluorescence (Biotinylated DCG-04):

-

Fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for 30 minutes.

-

Wash the gel with water.

-

Incubate the gel with a fluorescently labeled streptavidin conjugate in a suitable buffer (e.g., PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Wash the gel extensively with buffer to remove unbound streptavidin.

-

Image the gel on a fluorescence scanner.

-

Affinity Purification of Labeled Proteases for Mass Spectrometry

This protocol describes the enrichment of DCG-04 labeled proteases for identification by mass spectrometry.

Materials:

-

DCG-04 labeled protein lysate (from Protocol 1)

-

Streptavidin-agarose beads

-

Wash Buffer (e.g., PBS with 0.5% SDS)

-

Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

-

Trypsin (for in-gel or in-solution digestion)

Protocol:

-

Binding: Incubate the DCG-04 labeled lysate with pre-washed streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.

-

Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling at 95°C for 5 minutes.

-

Sample Preparation for Mass Spectrometry:

-

In-Gel Digestion: Run the eluted proteins on an SDS-PAGE gel. Excise the protein bands of interest, and perform in-gel trypsin digestion.

-

In-Solution Digestion: Reduce, alkylate, and digest the eluted proteins directly with trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the DCG-04 labeled proteins.

Visualization of Workflows and Pathways

To further clarify the experimental processes and the biological context of lysosomal protease function, the following diagrams are provided.

Figure 1: Experimental Workflow for Activity-Based Protein Profiling with DCG-04. This diagram outlines the key steps from sample preparation to downstream analysis.

Figure 2: Cathepsin-Mediated Apoptotic Signaling Pathway. This diagram illustrates the role of lysosomal cathepsins in initiating apoptosis upon their release into the cytosol.[6][7]

Conclusion

DCG-04 is an invaluable tool for researchers studying the functional roles of lysosomal cysteine proteases. Its ability to specifically label active enzymes provides a dynamic view of protease activity that is not achievable with traditional methods. The protocols and workflows presented in this guide offer a comprehensive resource for the effective application of DCG-04 in a variety of experimental contexts, from basic biochemical characterization to complex proteomic studies. By leveraging the power of activity-based protein profiling with DCG-04, researchers can continue to unravel the intricate roles of lysosomal proteases in cellular physiology and disease.

References

- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity Profiling of Papain-Like Cysteine Proteases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Intrinsically Connected: Therapeutically Targeting the Cathepsin Proteases and the Bcl-2 Family of Protein Substrates as Co-regulators of Apoptosis [mdpi.com]

DCG04 in cancer progression research

An In-depth Technical Guide on the Application of DCG04 in Cancer Progression Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The progression of cancer is a multifaceted process involving intricate interactions between tumor cells and their microenvironment. A key aspect of this progression is the enzymatic remodeling of the extracellular matrix, which facilitates invasion and metastasis. Cysteine cathepsins, a family of lysosomal proteases, are frequently dysregulated in various cancers and play a pivotal role in these malignant processes. Understanding the activity of these enzymes in real-time and in complex biological systems is crucial for both basic research and the development of novel therapeutics.

This technical guide focuses on this compound, a potent, biotinylated, and irreversible activity-based probe (ABP) designed to target the active forms of papain-family cysteine cathepsins. This compound and its fluorescent derivatives, such as Cy5-DCG04, have become indispensable tools for profiling cathepsin activity in vitro, in living cells, and in vivo. By covalently modifying the active site cysteine of these proteases, this compound allows for the specific detection, quantification, and visualization of functionally active cathepsins, providing insights that cannot be gleaned from gene or protein expression studies alone. This guide will provide a comprehensive overview of the role of cysteine cathepsins in cancer, the mechanism of this compound, detailed experimental protocols for its use, and a summary of key findings derived from its application in cancer research.

The Role of Cysteine Cathepsins in Cancer Progression

Cysteine cathepsins are proteases that are typically found in lysosomes and are responsible for protein turnover.[1] However, in many types of cancer, their expression is upregulated, and they are often secreted into the extracellular space or relocated to the cell surface.[1][2] This mislocalization is a critical step in cancer progression.

Active cysteine cathepsins contribute to several hallmarks of cancer:

-

Invasion and Metastasis: By degrading components of the extracellular matrix (ECM) and basement membrane, such as collagen, laminin, and fibronectin, cathepsins clear a path for tumor cells to invade surrounding tissues and enter the bloodstream or lymphatic system.[3][4] They can also cleave cell-adhesion molecules like E-cadherin, further promoting cell dissemination.[5]

-

Angiogenesis: Cathepsins can process and activate pro-angiogenic factors, contributing to the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

-

Proliferation: Some cathepsins have been shown to be involved in signaling pathways that promote tumor cell growth.[5]

Due to their significant role in malignancy, cysteine cathepsins, particularly Cathepsin B, L, S, and X (also known as Z), are considered important biomarkers and potential therapeutic targets.

This compound: An Activity-Based Probe for Cysteine Cathepsins

This compound is a small molecule tool designed to study the activity of cysteine cathepsins.[6] It is not a therapeutic agent but a research probe.

Structure and Mechanism: this compound is based on the natural product E-64, a well-characterized cysteine protease inhibitor.[7] Its structure includes:

-

An epoxide "warhead" that irreversibly and covalently binds to the nucleophilic thiol group in the active site of cysteine cathepsins.[6][8]

-

A linker region .

-

A biotin (B1667282) tag that allows for detection and affinity purification of the labeled enzymes using streptavidin-conjugated reagents.[6][9]

This biotin tag can be replaced with a fluorophore, such as Cy5, to create probes like Cy5-DCG04 , which enables direct fluorescent imaging.[6] Because this compound only binds to catalytically active enzymes, it provides a direct measure of functional protease activity, unlike methods such as western blotting or immunohistochemistry which measure total protein levels (both active and inactive forms).

Specificity: this compound is a broad-spectrum probe for the papain family of cysteine cathepsins, reportedly labeling Cathepsins B, C, H, J, K, L, S, V, and X.[6] This makes it an excellent tool for profiling the overall activity of this protease family in a biological sample.

Quantitative Data Presentation

The application of this compound and its derivatives has generated valuable data on the activity of cysteine cathepsins in various cancer models. The following tables summarize key findings where this compound was used to link cathepsin activity to cancer progression.

| Cancer Type | Model System | Cathepsins Profiled | Key Findings with this compound/Cy5-DCG04 | Impact on Cancer Progression | Reference(s) |

| Breast Cancer | PyMT Mouse Model | Cathepsin B, X/Z | Cell surface labeling with DCG-04 revealed active Ctsb and Ctsz on tumor cells.[2] Upregulation of active Cathepsin X was detected on CTSB-deficient tumor cells.[10] | Both tumor- and stroma-derived Cathepsin B promote tumor growth and lung metastasis.[10] Cathepsin Z deficiency synergizes with Cathepsin B loss to further reduce metastasis.[2] | [2][10] |

| Pancreatic Cancer | RIP1-Tag2 Mouse Model | Cathepsin B, L, S, X | Increased cathepsin activity detected in pancreatic tumors compared to normal islets.[6] | Pharmacological inhibition of cathepsins impaired tumor growth, angiogenesis, and invasion.[5] Genetic knockout of Cathepsin B or L retarded cell proliferation and tumor growth.[5] | [5][6] |

| Intestinal Polyps | APCΔ468 Mouse Model | Cathepsin B, Z | DCG-04 labeling followed by western blot showed significantly higher levels of active Cathepsin B and Z in polyps compared to healthy tissue.[11] | Genetic ablation of Cathepsin B reduced the number of pro-inflammatory myeloid-derived suppressor cells (MDSCs) in polyps.[11] | [11] |

| Prostate & Gastric Cancer | Human Tumor Tissues | Cathepsin X | Elevated mRNA and protein expression of Cathepsin X observed in prostate tumors and gastric carcinomas.[6] | Increased Cathepsin X activity is associated with cancer processes.[6] | [6] |

Experimental Protocols

The following are generalized protocols for the use of this compound, synthesized from methodologies described in the cited literature.[2][6][10] Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro Labeling of Cathepsin Activity in Lysates

This protocol is used to determine the overall activity profile of cysteine cathepsins in a cell or tissue extract.

-

Lysate Preparation:

-

Harvest cells or homogenize tissue in a lysis buffer appropriate for maintaining cathepsin activity (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM DTT and a non-ionic detergent like 1% Triton X-100).

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

-

-

Labeling Reaction:

-

Dilute 25-50 µg of total protein to a final concentration of 1 mg/mL in reaction buffer (e.g., 50 mM NaOAc, 2 mM DTT, 5 mM MgCl₂, pH 5.5).

-

For inhibitor controls, pre-incubate the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64 or K11777) for 30 minutes at room temperature.

-

Add this compound to a final concentration of 1-10 µM.

-

Incubate for 30-60 minutes at room temperature.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins on a 12-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with streptavidin-HRP to detect biotinylated (active) cathepsins.

-

Visualize the bands using a chemiluminescence substrate.

-

Labeling of Active Cathepsins in Intact Cells

This protocol allows for the assessment of cathepsin activity within living cells.

-

Cell Culture:

-

Plate cells (e.g., 250,000 cells/well in a 6-well plate) and allow them to adhere overnight.

-

-

Labeling:

-

For inhibitor controls, pre-treat cells with a cell-permeable inhibitor (e.g., 100 µM K11777 in complete media) for 1 hour at 37°C.

-

Add a cell-permeable fluorescent probe like Cy5-DCG04 to the media at a final concentration of 1-5 µM.

-

Incubate for 1-3 hours at 37°C.

-

-

Cell Lysis and Analysis:

-

Wash the cells thoroughly with PBS to remove excess probe.

-

Lyse the cells directly in lysis buffer.

-

Separate 25-50 µg of lysate on an SDS-PAGE gel.

-

Analyze the gel directly for fluorescence using a flatbed laser scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for the fluorophore (e.g., Cy5).

-

In Vivo Labeling and Imaging of Cathepsin Activity

This protocol is for visualizing active cathepsins in a living animal model, typically using a fluorescent probe.

-

Probe Administration:

-

Intravenously inject tumor-bearing mice (e.g., via tail vein) with 10-25 nmol of Cy5-DCG04 (dissolved in a vehicle like 10% DMSO in sterile PBS).

-

-

Circulation and Imaging:

-

Allow the probe to circulate for a defined period (e.g., 2-24 hours). This time allows the probe to accumulate and bind to active cathepsins in tissues, including the tumor.

-

Anesthetize the mouse and perform whole-body fluorescence imaging using an appropriate in vivo imaging system (e.g., IVIS, Maestro).

-

-

Ex Vivo Analysis (Optional but Recommended):

-

After in vivo imaging, sacrifice the animal and harvest the tumor and other organs of interest.

-

Tissues can be imaged directly ex vivo for stronger signal localization.

-

Alternatively, flash-freeze the tissues and prepare lysates as described in Protocol 4.1.

-

Analyze the tissue lysates by SDS-PAGE and fluorescence scanning to identify the specific cathepsins labeled by the probe in vivo.

-

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound in cancer research.

Caption: General experimental workflow for profiling active cathepsins using this compound.

Caption: Logical relationship between cancer, cathepsin activity, and this compound detection.

Caption: Role of cysteine cathepsins in ECM degradation during cancer invasion.

Conclusion

This compound has proven to be a robust and versatile tool in the field of cancer biology. By enabling the specific detection and quantification of active cysteine cathepsins, it has been instrumental in elucidating the functional role of these proteases in tumor progression, invasion, and metastasis. The methodologies developed around this compound and its fluorescent analogues provide researchers with powerful means to profile enzyme activity in diverse biological contexts, from simple cell lysates to complex in vivo tumor models. For drug development professionals, ABPs like this compound are invaluable for target validation and for assessing the in vivo efficacy of cathepsin-targeting inhibitors. As our understanding of the tumor microenvironment deepens, the precise measurement of enzymatic activity will remain a critical component of cancer research, ensuring that tools like this compound continue to drive discovery and innovation.

References

- 1. Cysteine cathepsins: multifunctional enzymes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic antitumor effects of combined cathepsin B and cathepsin Z deficiencies on breast cancer progression and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Distinct roles for cysteine cathepsin genes in multistage tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 8. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Probing the Proteome: A Technical Guide to Measuring Cysteine Cathepsin Activity in Cell Lysates with DCG-04

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of DCG-04, a potent activity-based probe (ABP), for the detection and quantification of active cysteine cathepsins in various cell lysates. This document details the underlying principles, experimental protocols, and data interpretation to empower researchers in their quest to understand the functional roles of these crucial proteases in health and disease.

Introduction to Cysteine Cathepsins and the DCG-04 Probe

Cysteine cathepsins are a family of lysosomal proteases that play critical roles in protein degradation, antigen presentation, and prohormone processing.[1] Dysregulation of their activity has been implicated in a variety of diseases, including cancer, arthritis, and neurodegenerative disorders. Therefore, accurate measurement of their enzymatic activity is paramount for both basic research and therapeutic development.

DCG-04 is an activity-based probe designed to specifically and covalently bind to the active site of papain-family cysteine proteases, including numerous cathepsins.[2][3] It is a derivative of the natural product E-64, a well-characterized irreversible inhibitor of these enzymes.[4][5] The structure of DCG-04 consists of three key components:

-

An epoxide "warhead" that irreversibly alkylates the active site cysteine residue.[2][6]

-

A peptide recognition sequence that provides specificity for the target proteases.[6]

-

A biotin tag for detection and affinity purification of the labeled enzymes.[6]

By targeting only the catalytically active form of the enzyme, DCG-04 provides a more accurate measure of functional protease levels compared to methods that measure total protein abundance, such as western blotting or ELISA.[7]

Mechanism of Action

The utility of DCG-04 as an activity-based probe lies in its mechanism-based covalent modification of the active site cysteine residue within a target cathepsin. This process effectively "locks" the probe onto the active enzyme, allowing for subsequent detection.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. med.stanford.edu [med.stanford.edu]

In Vivo Imaging of Cathepsin Activity Using Fluorescent DCG04: A Technical Guide

This technical guide provides an in-depth overview of the use of the fluorescently-labeled activity-based probe (ABP), DCG04, for the in vivo imaging of cysteine cathepsin activity. It is intended for researchers, scientists, and drug development professionals engaged in preclinical research involving proteases in disease models. This document covers the probe's mechanism of action, quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound is a potent, broad-spectrum activity-based probe designed to target the papain family of cysteine cathepsins.[1] It features an epoxide warhead that forms an irreversible, covalent bond with the active site cysteine residue of these proteases.[1][2] This activity-dependent labeling mechanism ensures that the probe only targets and reports on functionally active enzymes, providing a more accurate measure of protease activity than methods based on protein abundance alone.[2]

Originally developed with a biotin (B1667282) tag for affinity purification, the this compound peptide backbone can be readily conjugated to a fluorophore, such as Cy5 (yielding Cy5-DCG04), to enable fluorescent detection.[1] Its broad-spectrum reactivity includes numerous cysteine cathepsins, such as B, C, H, J, K, L, S, V, and X, making it a valuable tool for assessing overall cysteine cathepsin activity in various pathological contexts, including cancer and inflammation.[1][3]

Mechanism of Action

The utility of this compound as an imaging agent stems from its mechanism as an activity-based probe. The probe's epoxide electrophile is specifically designed to be attacked by the nucleophilic thiol group of the active site cysteine in a target cathepsin. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly labeling the active enzyme. When conjugated to a near-infrared (NIR) fluorophore like Cy5, this covalent labeling allows for the visualization and quantification of cathepsin activity in complex biological systems, including living organisms.[1][2]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of fluorescently labeled this compound and similar cathepsin-targeted probes in preclinical in vivo imaging studies.

Table 1: Probe Specifications and Target Profile

| Parameter | Description | Reference |

|---|---|---|

| Probe Name | This compound (fluorescently conjugated, e.g., Cy5-DCG04) | [1] |

| Warhead Type | Epoxysuccinate | [2] |

| Mechanism | Irreversible covalent modification of the active site cysteine | [1][2] |

| Target Enzymes | Cathepsin B, C, H, J, K, L, S, V, X | [1] |

| Common Fluorophore | Cy5 (Cyanine 5) |[1] |

Table 2: In Vivo Experimental Parameters

| Parameter | Value / Range | Animal Model | Reference |

|---|---|---|---|

| Probe Dose | 25 nmol | Male Balb/c nude mice | [1] |

| 2 mg/kg (for similar qABP VGT-309) | KB flank xenograft mice | [4] | |

| Administration Route | Intravenous (i.v.) tail vein injection | Mouse models | [1][5] |

| Vehicle | 10% DMSO in sterile PBS | Mouse models | [1] |

| Circulation Time | 2 hours | Male Balb/c nude mice | [1] |

| Imaging Time Points | 1, 4, 12, and 24 hours post-injection | Mouse models |[4][5] |

Experimental Protocols

This section provides detailed methodologies for in vivo imaging and subsequent ex vivo analysis using fluorescent this compound.

Probe Preparation and Administration

-

Reconstitution : Prepare the fluorescent this compound probe stock solution by dissolving it in dimethyl sulfoxide (B87167) (DMSO).

-

Dosing Solution : For injection, dilute the stock solution to the final desired concentration (e.g., 25 nmol) in a vehicle of sterile phosphate-buffered saline (PBS) containing 10% DMSO.[1] The final injection volume should be between 100-200 µL for a mouse.[5]

-

Animal Preparation : Anesthetize the tumor-bearing or disease-model mouse using a suitable anesthetic (e.g., isoflurane).[5]

-

Administration : Inject the prepared probe solution intravenously via the tail vein.[1]

In Vivo Fluorescence Imaging

-

Imaging System : Use a non-invasive in vivo fluorescence imaging system equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., Cy5).

-

Time Course : Place the anesthetized mouse in the imaging chamber at desired time points after probe injection (e.g., 1, 4, 12, 24 hours).[4] A 2-hour circulation time has been specifically reported for this compound before analysis.[1]

-

Image Acquisition : Acquire fluorescence images. Longer exposure times may be necessary compared to standard fluorescence imaging.[6] Ensure the stage is heated to 37°C to maintain the animal's body temperature.[7]

-

Control Group : For specificity control, a cohort of animals can be pre-treated with a broad-spectrum cathepsin inhibitor (e.g., JPM-OEt) approximately 30 minutes before administering the fluorescent this compound probe.[4] A significant reduction in fluorescence signal in the inhibited group confirms that the signal is dependent on cathepsin activity.

Ex Vivo Biodistribution and Analysis

-

Euthanasia and Dissection : Immediately following the final in vivo imaging session, euthanize the mouse according to approved institutional protocols.[5]

-

Organ Harvest : Surgically remove the tumor and major organs (liver, kidneys, spleen, pancreas, heart, lungs) for ex vivo analysis.[1][5]

-

Ex Vivo Imaging : Image the excised organs and tumor using the in vivo fluorescence imaging system to confirm probe distribution and accumulation.[8]

-

Tissue Lysis : Flash-freeze the harvested tissues in liquid nitrogen.[1] Homogenize the frozen tissues in a suitable lysis buffer (e.g., PBS with 1% Triton X-100 and 0.1% SDS).[1]

-

Protein Analysis :

-

Determine the protein concentration of the tissue lysates.

-

Separate equal amounts of protein from each lysate by SDS-PAGE.

-

Scan the gel for fluorescence using a flatbed laser scanner to visualize and quantify the labeled cathepsins.[1]

-

Quantification of fluorescence intensities can be performed using software such as ImageJ.[1]

-

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram outlines the complete experimental workflow for in vivo cathepsin activity imaging with fluorescent this compound.

Cathepsins in Cellular Trafficking and Signaling

Cathepsins are primarily known as lysosomal proteases, but their activity is not confined to this organelle. Understanding their trafficking and sites of action is key to interpreting imaging data. Procathepsins are synthesized in the ER, trafficked through the Golgi, and sorted to lysosomes, where they mature into active enzymes.[9] In pathological states, active cathepsins can be secreted into the extracellular space, where they contribute to processes like tumor invasion and inflammation.[9] this compound can label active cathepsins in these various locations.

References

- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 7. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved quenched fluorescent probe for imaging of cysteine cathepsin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Spatial localization of cathepsins: Implications in immune activation and resolution during infections [frontiersin.org]

Methodological & Application

Application Notes and Protocols: In Situ Labeling of Active Cathepsins with DCG-04

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in situ labeling of active cysteine cathepsins using the activity-based probe DCG-04. This document includes the mechanism of action, detailed experimental protocols for cell lysates, and quantitative data to facilitate the design and execution of experiments for monitoring cathepsin activity.

Introduction to DCG-04

DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to target the active sites of papain-family cysteine proteases, including numerous cathepsins.[1][2] Structurally, it is based on the natural product E-64 and features an epoxide electrophile that covalently modifies the catalytic cysteine residue in the active site of these enzymes.[2][3][4] The probe also contains a biotin (B1667282) tag, which allows for subsequent detection and affinity purification of the labeled proteases.[2][3] It is important to note that the biotin moiety renders DCG-04 cell-impermeable, limiting its direct application to living cells.[3] Therefore, its primary use is for labeling active cathepsins in cell and tissue lysates.[5]

Mechanism of Action

DCG-04 functions as a mechanism-based inhibitor. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the deprotonated thiol group of the active site cysteine residue of a cathepsin. This results in the formation of a stable, covalent thioether bond between the probe and the enzyme, effectively and irreversibly inactivating it. The biotin handle then serves as a versatile tag for downstream applications.

Caption: Mechanism of DCG-04 covalent labeling of active cathepsins.

Applications in Research and Drug Development

-